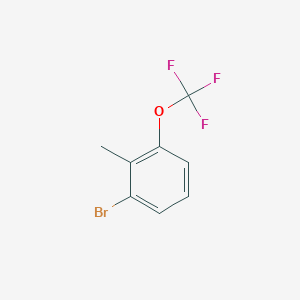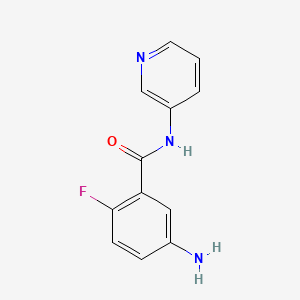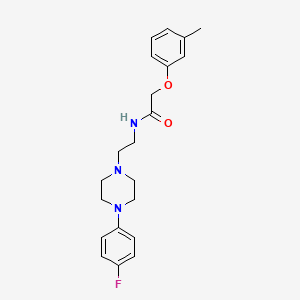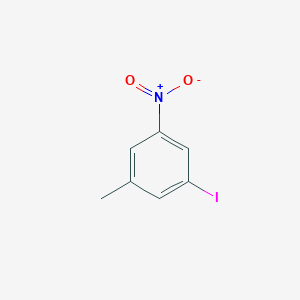
3-Iodo-5-nitrotoluene
概要
説明
3-Iodo-5-nitrotoluene is an organic compound with the molecular formula C7H6INO2 It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and nitro groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitrotoluene typically involves a multi-step process starting from toluene. One common method includes the nitration of toluene to form nitrotoluene, followed by iodination. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The iodination step can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Iodo-5-nitrotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azido- or thiocyanato-substituted toluenes.
Reduction: The major product is 3-Iodo-5-aminotoluene.
Coupling: Various biaryl compounds can be formed depending on the coupling partner used.
科学的研究の応用
3-Iodo-5-nitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
作用機序
The mechanism of action of 3-Iodo-5-nitrotoluene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which makes the ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amine group, often involving intermediate stages such as nitroso and hydroxylamine derivatives.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-nitrotoluene
- 3-Chloro-5-nitrotoluene
- 3-Fluoro-5-nitrotoluene
Comparison
Compared to its halogenated analogs, 3-Iodo-5-nitrotoluene is unique due to the larger atomic size and lower electronegativity of iodine, which influences its reactivity and the types of reactions it can undergo. The iodine atom’s ability to participate in coupling reactions, such as Suzuki-Miyaura coupling, is particularly noteworthy, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
1-iodo-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGIBQJFOYFDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
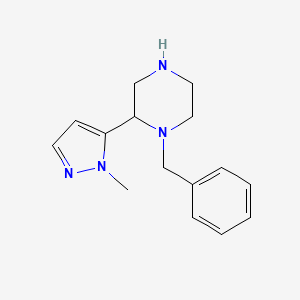
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
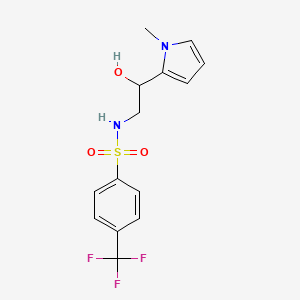
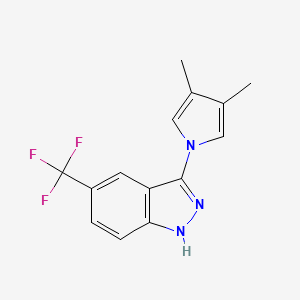
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)
![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
